2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide
Description
This compound features a dihydropyrimidin-6-one core substituted at position 2 with a thioacetamide group and at position 5 with a 4-butylphenylsulfonyl moiety. The thioacetamide is further functionalized with a 3-methoxybenzyl group. The sulfonyl group enhances metabolic stability and solubility, while the 3-methoxybenzyl substituent may influence target binding affinity due to its electron-donating and steric effects.
Properties
Molecular Formula |
C24H27N3O5S2 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H27N3O5S2/c1-3-4-6-17-9-11-20(12-10-17)34(30,31)21-15-26-24(27-23(21)29)33-16-22(28)25-14-18-7-5-8-19(13-18)32-2/h5,7-13,15H,3-4,6,14,16H2,1-2H3,(H,25,28)(H,26,27,29) |
InChI Key |
GRSTXKQPBKFSPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction Modifications
The 6-oxo-1,6-dihydropyrimidin-2-yl scaffold is typically synthesized via the Biginelli reaction, though classical conditions require adaptation to accommodate subsequent sulfonation:
Key modifications include:
-
Aldehyde pre-functionalization : Introducing sulfonyl groups at the aldehyde stage enables direct incorporation into the pyrimidinone structure. 4-Butylbenzaldehyde derivatives serve as precursors for the sulfonyl moiety.
-
Catalyst systems : Lewis acids like Bi(NO)·5HO or ZrCl under solvent-free conditions improve yields to 70-85% for analogous structures.
Table 1: Optimized Conditions for Pyrimidinone Synthesis
Sulfonation at Position 5
Direct Sulfonation Strategies
Post-Biginelli sulfonation employs 4-butylbenzenesulfonyl chloride under basic conditions:
Critical parameters:
Table 2: Sulfonation Reaction Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DCM | 78% yield |
| Base | Triethylamine | 82% conversion |
| Reaction time | 12 hours | Minimal degradation |
Thioether Linkage Formation
Nucleophilic Aromatic Substitution
The 2-thio group is introduced via displacement of a halogen (X = Cl, Br) at position 2:
Key considerations:
Microwave-Assisted Coupling
Microwave irradiation (100 W, 120°C) reduces reaction times from 24 hours to 45 minutes while maintaining yields >85%.
Acetamide Side Chain Installation
Carbodiimide-Mediated Coupling
The final amide bond forms via EDC/HOBt activation:
Critical quality controls:
-
Stoichiometric ratios : 1.1:1.0 (acid:amine) minimizes diacylation.
-
Purification : Gradient HPLC (30→60% MeCN/HO) achieves >98% purity.
Table 3: Amidation Reaction Parameters
| Reagent | Quantity | Function |
|---|---|---|
| EDC | 1.5 equiv | Carbodiimide activator |
| HOBt | 1.0 equiv | Coupling enhancer |
| DMF | 0.1 M concentration | Solvent |
| Reaction time | 12 hours | Complete conversion |
Process Optimization and Scale-Up Challenges
Solvent System Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. For example, it might be investigated as a lead compound in drug discovery programs targeting specific diseases.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs from the evidence include:
Key Observations :
Biological Activity
The compound 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure includes a pyrimidine ring, a sulfonyl group, and a thioacetamide moiety, which are known to influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 520.1 g/mol . The IUPAC name is 2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxybenzyl)acetamide . The presence of various functional groups suggests diverse interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in disease pathways, including those related to cancer and neurodegenerative disorders.
- Receptor Modulation : It may act as a modulator for certain receptors, impacting signaling pathways critical for cell survival and proliferation.
Anticancer Activity
Research has indicated that derivatives of compounds similar to 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide exhibit significant anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| S-12 | MCF7 | 0.486 ± 0.047 |
| S-12 | PC3 | 0.542 ± 0.099 |
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects, particularly in models of Alzheimer's disease:
- Behavioral Studies : In vivo studies using scopolamine-induced models have shown that treatment with this compound improves cognitive function and reduces biomarkers associated with neurodegeneration .
| Study Type | Outcome |
|---|---|
| Behavioral | Improved learning & memory |
| Ex vivo | Increased ACh levels |
| Western Blot | Reduced tau & APP levels |
Case Studies
A recent study synthesized a series of similar compounds and evaluated their biological activities using various assays:
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 50–80°C), solvent selection (e.g., dichloromethane or DMF), and pH adjustments to stabilize intermediates. Critical steps include sulfonylation of the pyrimidinone core and thioether bond formation. Reaction monitoring via TLC or HPLC is essential to isolate intermediates and minimize side products .
Q. Which analytical techniques are most effective for characterizing its structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like sulfonyl and acetamide moieties. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. How does the compound interact with biological targets, and what experimental models are used to study this?
The sulfonamide and acetamide groups enable hydrogen bonding with enzyme active sites. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like dihydrofolate reductase. In vitro assays (e.g., enzyme inhibition kinetics) validate interactions using recombinant proteins or cell lysates .
Q. What strategies mitigate solubility challenges in aqueous buffers during bioactivity assays?
Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation enhance solubility. Alternatively, derivatization with polar groups (e.g., hydroxyl or carboxyl) improves hydrophilicity without compromising activity .
Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?
Purity ≥95% is required for in vitro studies, validated by HPLC with a C18 column (acetonitrile/water gradient). For in vivo work, purity ≥98% is recommended, with residual solvents quantified via GC-MS per ICH guidelines .
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies enhance target selectivity against off-pathway enzymes?
Systematic substitution of the 4-butylphenyl group (e.g., replacing with halogenated or branched alkyl chains) modulates steric and electronic effects. Computational QSAR models prioritize analogs with lower predicted off-target binding .
Q. How should contradictory data between in silico predictions and experimental binding assays be resolved?
Re-evaluate force field parameters in docking software (e.g., AMBER vs. CHARMM) and validate with mutagenesis studies. Surface plasmon resonance (SPR) provides kinetic data (KD, kon/koff) to reconcile discrepancies .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties?
Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability and half-life via LC-MS/MS plasma profiling. Metabolite identification uses liver microsomes and CYP450 inhibition assays .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
Accelerated stability studies (40°C/75% RH) identify hydrolytic degradation at the thioether bond. LC-MS/MS detects sulfonic acid and pyrimidinone fragments. Buffering at pH 6–7 minimizes decomposition .
Q. What computational methods optimize its selectivity for multi-target drug design?
Network pharmacology models integrate transcriptomic and proteomic data to identify synergistic targets. Free-energy perturbation (FEP) calculations refine binding poses for polypharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
